molecular formula C16H18O4 B5198704 1,1'-[1,2-ethanediylbis(oxy)]bis(3-methoxybenzene) CAS No. 52206-99-2

1,1'-[1,2-ethanediylbis(oxy)]bis(3-methoxybenzene)

Cat. No. B5198704
CAS RN: 52206-99-2
M. Wt: 274.31 g/mol
InChI Key: AIDKAPSQYLGOMS-UHFFFAOYSA-N
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Description

1,1'-[1,2-ethanediylbis(oxy)]bis(3-methoxybenzene), also known as ethane-1,2-diyl bis(3-methoxyphenyl) ether, is a chemical compound that belongs to the family of bis(aryloxy)alkanes. It is a white solid that is soluble in organic solvents and has a melting point of 95-98°C. This compound has gained attention in recent years due to its potential applications in various scientific research fields.

Mechanism of Action

The exact mechanism of action of 1,1'-[1,2-ethanediylbis(oxy)]bis(3-methoxybenzene) is not fully understood, but it is believed to act through several pathways. One such pathway is the inhibition of pro-inflammatory cytokines, which are responsible for inflammation in the body. This compound has also been found to scavenge free radicals, which can cause damage to cells and contribute to the development of diseases such as cancer.
Biochemical and physiological effects:
Studies have shown that 1,1'-[1,2-ethanediylbis(oxy)]bis(3-methoxybenzene) has several biochemical and physiological effects. It has been found to exhibit anti-inflammatory and antioxidant properties, as well as anti-tumor and anti-cancer effects. This compound has also been shown to have a protective effect on the liver and kidneys, and may have potential applications in the treatment of conditions such as arthritis and diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 1,1'-[1,2-ethanediylbis(oxy)]bis(3-methoxybenzene) in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available reagents, making it a cost-effective option for researchers. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 1,1'-[1,2-ethanediylbis(oxy)]bis(3-methoxybenzene). One area of research is the development of new materials for electronic and optical devices, as mentioned earlier. Another area of research is the development of new drugs for the treatment of various diseases, such as arthritis and cancer.
Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Additionally, more research is needed to explore the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of 1,1'-[1,2-ethanediylbis(oxy)]bis(3-methoxybenzene) can be achieved through several methods. One such method is the Williamson ether synthesis, where 3-methoxyphenol is reacted with ethylene oxide in the presence of a strong base such as sodium hydride or potassium hydroxide. Another method involves the reaction of 3-methoxyphenol with ethylene glycol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Scientific Research Applications

1,1'-[1,2-ethanediylbis(oxy)]bis(3-methoxybenzene) has been studied for its potential applications in various scientific research fields. One such field is the development of new materials for electronic and optical devices. This compound has been found to exhibit good thermal stability and high glass transition temperatures, making it a promising candidate for use in these applications.
Another area of research is the development of new drugs for the treatment of various diseases. 1,1'-[1,2-ethanediylbis(oxy)]bis(3-methoxybenzene) has been found to exhibit anti-inflammatory and antioxidant properties, and has been studied for its potential use in the treatment of conditions such as arthritis and cancer.

properties

IUPAC Name

1-methoxy-3-[2-(3-methoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-17-13-5-3-7-15(11-13)19-9-10-20-16-8-4-6-14(12-16)18-2/h3-8,11-12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDKAPSQYLGOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367175
Record name 1-methoxy-3-[2-(3-methoxyphenoxy)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52206-99-2
Record name 1-methoxy-3-[2-(3-methoxyphenoxy)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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